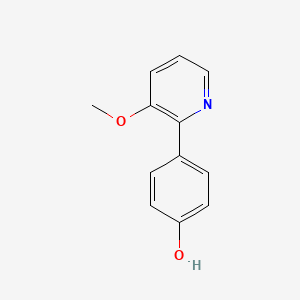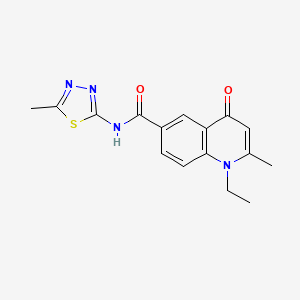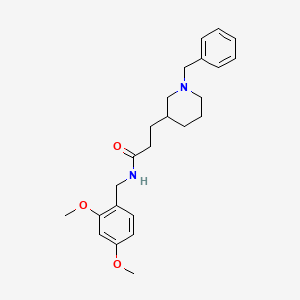![molecular formula C16H21N3O2S B5969389 6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969389.png)
6-AMINO-2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROPYRIMIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes an amino group, a tert-butylphenoxyethyl group, and a sulfanyl group attached to a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenol, ethyl bromoacetate, and thiourea.
Formation of Intermediate: The first step involves the reaction of 4-tert-butylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the intermediate ethyl 2-(4-tert-butylphenoxy)acetate.
Thioether Formation: The intermediate is then reacted with thiourea in the presence of a base such as sodium ethoxide to form the thioether intermediate.
Cyclization: The thioether intermediate undergoes cyclization with guanidine hydrochloride in the presence of a base such as sodium methoxide to form the dihydropyrimidinone core.
Amination: Finally, the compound is aminated using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dihydropyrimidinone core, potentially converting it to a tetrahydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group, phenoxyethyl group, and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Amino-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
- 6-Amino-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
- 6-Amino-2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one
Uniqueness
Compared to similar compounds, 6-amino-2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one stands out due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, potentially affecting its reactivity and interactions with molecular targets. Additionally, the tert-butyl group may enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propiedades
IUPAC Name |
4-amino-2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)11-4-6-12(7-5-11)21-8-9-22-15-18-13(17)10-14(20)19-15/h4-7,10H,8-9H2,1-3H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFZTGDNHCXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5969339.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![6-[(4-Ethoxyphenyl)methyl]-6H-indolo[2,3-B]quinoxaline](/img/structure/B5969349.png)
![[3-[[4-(Hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-quinolin-3-ylmethanone](/img/structure/B5969363.png)
![2-(4-fluorophenyl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5969365.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyltriazole-4-carboxamide](/img/structure/B5969370.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5969397.png)

![3-[[(4,6-Dimethylpyrimidin-2-yl)methylamino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B5969404.png)
![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-[(Z)-AMINO[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYLIDENE]-2-(METHYLAMINO)BENZAMIDE](/img/structure/B5969423.png)
